
3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid: is a compound that combines the properties of a brominated alcohol and a sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
3-Bromobut-3-en-1-ol: can be synthesized through the bromination of but-3-en-1-ol.
4-Methylbenzenesulfonic acid: is commonly prepared by sulfonation of toluene with sulfuric acid, producing the sulfonic acid derivative.
Industrial Production Methods: The industrial production of these compounds often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The bromination and sulfonation reactions are typically performed in the presence of catalysts to enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromobut-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom in 3-Bromobut-3-en-1-ol can be reduced to form but-3-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form but-3-en-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: But-3-en-1-ol.
Substitution: But-3-en-1-ol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Bromobut-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: This compound can be used to study the activity of enzymes that catalyze bromination or sulfonation reactions.
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of 3-Bromobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions . The sulfonic acid group in 4-methylbenzenesulfonic acid can act as a strong acid, donating protons and participating in various acid-catalyzed reactions .
Comparación Con Compuestos Similares
But-3-en-1-ol: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
3-Chlorobut-3-en-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Methylbenzenesulfonic acid: Similar sulfonic acid group but without the brominated alcohol component.
Uniqueness: The combination of a brominated alcohol and a sulfonic acid in 3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid provides a unique set of chemical properties that can be exploited in various applications, making it distinct from other similar compounds .
Propiedades
Número CAS |
144447-24-5 |
|---|---|
Fórmula molecular |
C11H15BrO4S |
Peso molecular |
323.21 g/mol |
Nombre IUPAC |
3-bromobut-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(5)2-3-6/h2-5H,1H3,(H,8,9,10);6H,1-3H2 |
Clave InChI |
VVCZIIXQEBKHPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C=C(CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
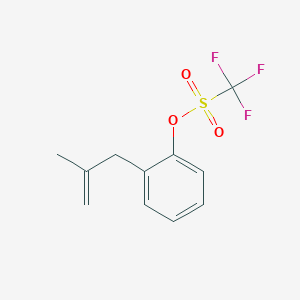
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
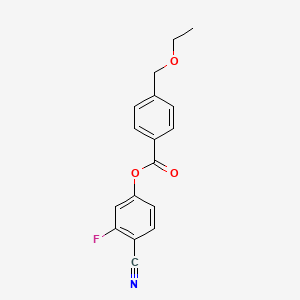
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)

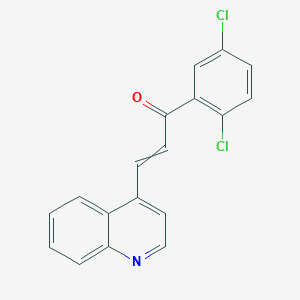
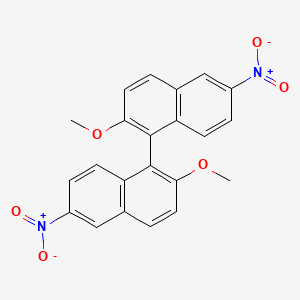
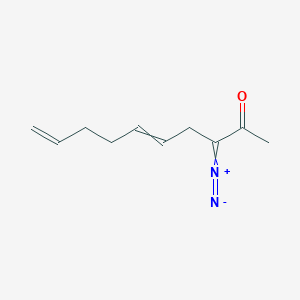
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)
